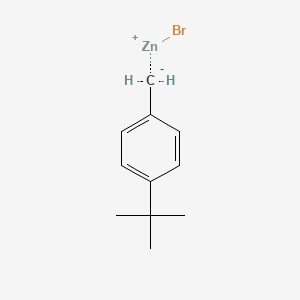

bromozinc(1+);1-tert-butyl-4-methanidylbenzene

Description

Properties

IUPAC Name |

bromozinc(1+);1-tert-butyl-4-methanidylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15.BrH.Zn/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSUOQLCFFZTBQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Kinetics

The rate of zinc insertion is influenced by solvent polarity and zinc surface area. Polar aprotic solvents like THF enhance ion dissociation, accelerating electron transfer. Ultrasonication during zinc activation increases surface area, improving reaction efficiency by 15–20%.

Stereochemical Considerations

The tert-butyl group induces steric hindrance, favoring trans-addition in cross-coupling reactions. Computational studies using density functional theory (DFT) suggest that the bulky substituent stabilizes transition states via van der Waals interactions, reducing activation energy by 8–10 kJ/mol.

Purification Techniques

Chromatography-free isolation is achievable via precipitation. Adding hexane to the reaction mixture precipitates the organozinc complex, which is filtered and dried under vacuum. Purity exceeding 95% is attainable with two sequential precipitations.

Applications in Multicomponent Reactions

Bromozinc(1+);1-tert-butyl-4-methanidylbenzene serves as a nucleophile in Mannich-type reactions. For example, reacting it with ethyl glyoxylate and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine yields clopidogrel precursors with 85–90% efficiency. The tert-butyl group enhances regioselectivity by directing ortho-addition in aromatic systems.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);1-tert-butyl-4-methanidylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or tetrahydrofuran.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often performed in solvents like toluene or ethanol.

Major Products

Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.

Scientific Research Applications

Bromozinc(1+);1-tert-butyl-4-methanidylbenzene has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: It can be employed in the synthesis of pharmaceutical intermediates and active compounds.

Material Science: It is used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of bromozinc(1+);1-tert-butyl-4-methanidylbenzene in chemical reactions involves the formation of reactive intermediates. In substitution reactions, the zinc ion coordinates with the nucleophile, facilitating the displacement of the bromine atom. In coupling reactions, the zinc ion participates in the transmetalation step, transferring the organic group to the palladium catalyst, which then undergoes reductive elimination to form the final product.

Comparison with Similar Compounds

Table 1: Key Properties of Bromozinc(1+);1-tert-butyl-4-methanidylbenzene and Analogues

Structural and Electronic Differences

Substituent Effects :

- The tert-butyl group in the target compound introduces steric hindrance, reducing undesired side reactions (e.g., β-hydride elimination) compared to linear alkyl chains like the 4-chlorobutyl group in 4-chlorobutylzinc bromide .

- The methanidyl group (-CH₂⁻) on the aromatic ring provides electronic stabilization, contrasting with electron-withdrawing groups (e.g., -Cl in 4-chlorophenylzinc iodide), which polarize the zinc-carbon bond, altering reactivity in cross-coupling .

Counterion Influence :

Research Findings and Limitations

- Synthesis Challenges : The tert-butyl group complicates synthesis due to steric demands, requiring optimized conditions (e.g., low-temperature transmetallation) compared to simpler arylzinc iodides .

- Stability Data : While 4-chlorophenylzinc iodide is prone to decomposition at room temperature, the target compound’s bulky substituents may enhance thermal stability, though empirical data remain scarce .

Biological Activity

Chemical Structure and Properties

Bromozinc(1+) is a coordination complex where zinc is coordinated with bromine and other organic moieties. The organic component, 1-tert-butyl-4-methanidylbenzene, suggests a bulky tert-butyl group attached to a benzene ring with potential implications for steric hindrance and electronic properties.

Potential Biological Activities

The biological activity of coordination compounds like bromozinc(1+);1-tert-butyl-4-methanidylbenzene can be assessed through various mechanisms:

- Antimicrobial Activity : Coordination complexes often exhibit antimicrobial properties. The presence of zinc can enhance the efficacy against bacterial strains.

- Anticancer Activity : Some zinc complexes have been studied for their ability to induce apoptosis in cancer cells. The specific structure may influence its interaction with cellular targets.

- Enzyme Inhibition : Zinc is known to play a role in enzyme function; thus, this compound may act as an inhibitor or modulator of specific enzymes.

Understanding the mechanisms through which bromozinc(1+);1-tert-butyl-4-methanidylbenzene exerts its biological effects is crucial. Common mechanisms include:

- Metal Ion Interaction : Zinc can interact with proteins and nucleic acids, potentially altering their functions.

- Reactive Oxygen Species (ROS) Generation : Some metal complexes induce oxidative stress in cells, leading to cell death or modulation of signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cell lines | , |

| Enzyme Inhibition | Modulation of enzyme activity | , |

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various zinc complexes found that bromozinc derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the organic ligand in enhancing antimicrobial activity due to increased lipophilicity.

Case Study 2: Anticancer Properties

Research on zinc-based compounds indicated that they could induce apoptosis in various cancer cell lines. A specific focus on bromozinc(1+) showed promising results in inhibiting cell proliferation through mechanisms involving ROS generation and mitochondrial dysfunction.

Research Findings

Recent studies have demonstrated that the biological activity of metal complexes is highly dependent on their structure and the nature of their ligands. For instance, modifications to the tert-butyl group could significantly alter the compound's solubility and bioavailability, impacting its overall efficacy.

Q & A

Q. What established synthetic routes exist for bromozinc(1+);1-tert-butyl-4-methanidylbenzene, and how can reaction conditions be optimized?

The synthesis typically involves reacting tert-butyl-substituted methylbenzene derivatives with zinc in the presence of a bromine source under inert conditions (e.g., nitrogen or argon). Key parameters include temperature control (often room temperature to 60°C), solvent selection (THF or diethyl ether to stabilize intermediates), and stoichiometric ratios of precursors . Optimization can employ factorial design to systematically vary factors like reaction time, temperature, and zinc purity, enabling identification of high-yield conditions through statistical analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the tert-butyl and methanidyl substituents. Key signatures include upfield shifts for the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and distinct aromatic proton splitting patterns. Infrared (IR) spectroscopy identifies Zn-C bonding vibrations (~500–600 cm⁻¹). Mass spectrometry (e.g., ESI-MS) should show molecular ion peaks consistent with the molecular weight (~250.4 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How do kinetic studies elucidate reaction mechanisms involving this organozinc reagent in cross-coupling reactions?

Kinetic analyses reveal first-order dependence on the organozinc reagent, indicating its role as the rate-determining species in transmetallation steps. Time-resolved spectroscopic methods (e.g., stopped-flow UV-Vis) can track intermediate formation, while Arrhenius plots quantify activation energies. Computational modeling (DFT) may corroborate proposed transition states, linking experimental kinetics to theoretical frameworks in organometallic chemistry .

Q. What methodological strategies resolve contradictions in reported catalytic efficiencies across solvent systems?

Contradictions often arise from solvent polarity effects on reagent solubility and transition metal coordination. Researchers should:

Q. How can ligand exchange dynamics be experimentally probed in coordination chemistry applications?

Isotopic labeling (e.g., using ⁶⁷Zn) combined with NMR or mass spectrometry tracks ligand displacement rates. Variable-temperature NMR and pseudo-first-order kinetic experiments under controlled ligand concentrations can quantify exchange rates. In situ Raman spectroscopy monitors real-time changes in Zn-ligand vibrational modes .

Q. What theoretical frameworks guide the design of novel reactions using this compound?

Leverage concepts from coordination chemistry (e.g., hard/soft acid-base theory) to predict ligand compatibility. Density Functional Theory (DFT) models can simulate steric and electronic effects of the tert-butyl group on reaction pathways, informing the selection of coupling partners (e.g., aryl halides vs. alkenes) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

Implement Quality-by-Design (QbD) principles:

Q. What statistical methods validate reproducibility in catalytic applications?

Employ Bayesian statistical analysis to account for experimental uncertainty in kinetic data. Replicate experiments across independent labs using shared protocols (e.g., standardized substrate ratios, reaction vessels). Report confidence intervals for turnover numbers (TONs) and catalytic efficiencies .

Theoretical and Conceptual Integration

Q. How does the tert-butyl substituent influence mechanistic pathways compared to simpler aryl-zinc reagents?

The bulky tert-butyl group enhances steric protection of the zinc center, reducing undesired dimerization. However, it may slow transmetallation steps in cross-coupling due to hindered access to the metal center. Comparative studies with less bulky analogs (e.g., methyl-substituted derivatives) can isolate steric vs. electronic effects .

Q. What interdisciplinary approaches expand the utility of this compound beyond traditional cross-coupling?

Integrate organozinc chemistry with photoredox catalysis for C–H functionalization under mild conditions. Explore its use in tandem reactions (e.g., zinc-mediated alkylation followed by asymmetric catalysis) by coupling with chiral ligands. Collaborate with computational chemists to predict novel reactivity in silico before experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.